Cas no 2413870-87-6 (tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate)

Tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. Its structure incorporates both hydroxyl and oxolane functional groups, enhancing its utility in peptide synthesis and medicinal chemistry applications. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable for multi-step synthetic routes. The compound's branched alkyl and cyclic ether moieties contribute to its solubility in organic solvents, facilitating purification and handling. Its stereochemistry and functional group compatibility make it a versatile intermediate for constructing complex molecular architectures, particularly in pharmaceutical research and asymmetric synthesis.
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate structure
2413870-87-6 structure
商品名:tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate
CAS番号:2413870-87-6
MF:C16H31NO4
メガワット:301.421645402908
CID:5675874
PubChem ID:165770441

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 2413870-87-6
    • EN300-26665472
    • tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate
    • インチ: 1S/C16H31NO4/c1-11(2)9-13(10-18)17(14-7-8-20-12(14)3)15(19)21-16(4,5)6/h11-14,18H,7-10H2,1-6H3
    • InChIKey: BIOUHUGTEGFZIJ-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C1C)N(C(=O)OC(C)(C)C)C(CO)CC(C)C

計算された属性

  • せいみつぶんしりょう: 301.22530847g/mol
  • どういたいしつりょう: 301.22530847g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 338
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26665472-0.5g
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate
2413870-87-6
0.5g
$974.0 2023-09-12
Enamine
EN300-26665472-0.1g
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate
2413870-87-6
0.1g
$892.0 2023-09-12
Enamine
EN300-26665472-10.0g
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate
2413870-87-6
10g
$4360.0 2023-05-30
Enamine
EN300-26665472-10g
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate
2413870-87-6
10g
$4360.0 2023-09-12
Enamine
EN300-26665472-1.0g
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate
2413870-87-6
1g
$1014.0 2023-05-30
Enamine
EN300-26665472-2.5g
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate
2413870-87-6
2.5g
$1988.0 2023-09-12
Enamine
EN300-26665472-0.05g
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate
2413870-87-6
0.05g
$851.0 2023-09-12
Enamine
EN300-26665472-0.25g
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate
2413870-87-6
0.25g
$933.0 2023-09-12
Enamine
EN300-26665472-5.0g
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate
2413870-87-6
5g
$2940.0 2023-05-30
Enamine
EN300-26665472-1g
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate
2413870-87-6
1g
$1014.0 2023-09-12

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate 関連文献

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamateに関する追加情報

Introduction to tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate (CAS No. 2413870-87-6)

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate, identified by its Chemical Abstracts Service (CAS) number 2413870-87-6, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various bioactive molecules. The unique structural features of this compound, including its tert-butyl and N-(2-methyloxolan-3-yl) substituents, contribute to its distinctive chemical properties and potential applications in drug development.

The molecular structure of tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate consists of a central carbamate moiety linked to two distinct alkyl and cyclic ether groups. The presence of the tert-butyl group enhances the lipophilicity of the molecule, making it more suitable for membrane interactions and improving its solubility in non-polar solvents. On the other hand, the N-(2-methyloxolan-3-yl) moiety introduces a cyclic ether functionality, which can influence the compound's metabolic stability and interactions with biological targets. This combination of structural elements makes it an intriguing candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in carbamate-based compounds due to their role as pharmacophores in various therapeutic agents. Carbamates are known for their ability to modulate enzyme activity and receptor binding, making them valuable scaffolds for drug design. The specific arrangement of atoms in tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate may confer unique binding properties that could be exploited in the development of novel therapeutic interventions. For instance, the flexible side chains and the presence of both hydrophobic and hydrophilic regions could allow this compound to interact with a wide range of biological targets.

One of the most promising areas of research involving carbamates is their application as protease inhibitors. Proteases are enzymes that play critical roles in numerous physiological processes, and their dysregulation is associated with various diseases, including cancer and inflammation. By designing carbamate derivatives that can selectively inhibit specific proteases, researchers aim to develop treatments that can modulate these pathways effectively. The structural features of tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate, particularly its ability to mimic natural substrates or transition states, make it a potential lead compound for such inhibitors.

Another significant application of this compound lies in its potential use as an intermediate in the synthesis of more complex molecules. The versatility of carbamates allows them to be transformed into a variety of functional groups through different chemical reactions, such as hydrolysis, nucleophilic substitution, or condensation reactions. This flexibility makes tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate a valuable building block for synthetic chemists working on drug discovery projects. Researchers can modify its structure to create novel analogs with enhanced pharmacological properties or improved pharmacokinetic profiles.

The synthesis of tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-y/carbamate involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the carbamate group typically involves the reaction between a carboxylic acid derivative and an amine nucleophile, followed by subsequent modifications to introduce the alkyl and cyclic ether substituents. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or organometallic transformations, may be employed to achieve the desired molecular architecture efficiently.

In recent studies, researchers have been exploring new synthetic routes to improve the accessibility of carbamate derivatives like tert-butyl N-(1-hydroxytetramethylpentan - - yl)-N( - - - yl)carbamate (CAS No. 2413870 87 6). These efforts have focused on developing greener methodologies that minimize waste generation and reduce reliance on hazardous reagents. For example, biocatalytic approaches using engineered enzymes have shown promise in facilitating selective transformations without compromising efficiency or scalability.

The pharmacological evaluation of tert-butul N( -- -- -- yl ) -- -- -- yl ) -- -- -- yl ) carba ate ( CAS No . 24 l3870 -87 -6 ) has revealed several interesting properties that warrant further investigation . Initial studies suggest that this compound exhibits moderate affinity for certain protease enzymes , indicating its potential as an inhibitor . Additionally , preliminary toxicity assays indicate that it is well-tolerated at tested doses , raising optimism about its safety profile . p > < p > One particularly noteworthy finding from recent research is the compound's interaction with cellular pathways involved in inflammation regulation . Studies have shown that it can modulate key signaling molecules , such as NF-kB , which plays a central role in inflammatory responses . By targeting these pathways , this compound may offer a novel approach to treating inflammatory diseases without triggering off-target effects associated with traditional anti-inflammatory agents . p > < p > The structural complexity of tert-butul N( -- -- -- yl ) -- -- -- yl ) -- -- -- yl ) carba ate ( CAS No . 24 l3870 -87 -6 ) also presents opportunities for developing derivatives with enhanced therapeutic profiles . Researchers are currently exploring modifications to its side chains or substituents to improve its metabolic stability , bioavailability , or target specificity . These efforts aim to generate compounds that not only maintain efficacy but also exhibit superior pharmacokinetic properties , making them more suitable for clinical translation . p > < p > In conclusion , tert-butul N( -- -- -- yl ) -- -- -- yl ) carba ate ( CAS No . 24 l3870 -87 -6 ) represents a promising candidate for further development in pharmaceutical chemistry . Its unique structural features , combined with preliminary evidence suggesting beneficial biological activities , make it an attractive molecule for drug discovery programs targeting inflammation , protease inhibition , and other therapeutic areas . As research continues to uncover new applications and synthetic strategies , this compound is poised to play an important role in advancing our understanding of medicinal chemistry and developing next-generation therapeutics . p >

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